molecular formula C18H20N6OS B4621817 N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide

N-2,1,3-benzothiadiazol-5-yl-2-[4-(3-pyridinylmethyl)-1-piperazinyl]acetamide

Cat. No. B4621817
M. Wt: 368.5 g/mol
InChI Key: NMUVUEGSYSJFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex chemical reactions, such as the reaction of benzothiadiazole derivatives with piperazine or piperidine in the presence of specific catalysts or under controlled conditions to achieve targeted molecular frameworks. For instance, the synthesis of various benzothiadiazole-based compounds has been detailed, demonstrating intricate steps to ensure structural precision and functional integrity (Shibuya et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzothiadiazole moiety linked to a piperazinyl acetamide group. Structural analyses, including X-ray diffraction, provide insights into the planarity, bond lengths, and angles within the molecule, which are crucial for understanding its reactivity and interaction with biological targets. For example, studies have elucidated the planar nature of the thiadiazole unit and its syn-orientation with adjacent moieties, contributing to the compound's overall conformation (Ismailova et al., 2014).

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Derivatives of benzothiadiazole have shown significant in vitro anti-inflammatory activity and remarkable inhibitory effects against cancer cell lines. For instance, a study on substituted derivatives of N-(1,3-benzothiazol-2-yl)-2-[4-(5-cyano-6-imino-2-oxo1,2,3,4-tetrahydropyrimidin-4-yl)piperazin-1-yl]acetamide evaluated their anticancer and anti-inflammatory activities, revealing that certain compounds exhibited selective influence on cancer cell lines, while others displayed excellent anti-inflammatory activity (Ghule, Deshmukh, & Chaudhari, 2013).

Antischistosomal Activities

Benzothiazole derivatives have also been evaluated for their schistosomicidal activities. A series of benzothiazol-2-yl-dithiocarbamates and their copper complexes were synthesized and showed activity similar to praziquantel against Schistosoma mansoni, suggesting a new class of potent schistosomicidal agents (Mahran, William, Ramzy, & Sembel, 2007).

Antimicrobial Applications

Benzothiazole derivatives have demonstrated considerable antimicrobial activity. Research into benzothiazole-piperazine derivatives has shown promising results against a range of pathogenic bacterial and fungal strains, including broad-spectrum antibacterial activity against all tested strains and significant antifungal activity against Candida albicans. These findings highlight the potential of benzothiazole derivatives as antimicrobial agents (Rao et al., 2019).

Anti-Acetylcholinesterase Activity

Some benzothiazole-based new piperazine-dithiocarbamate derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. This research indicates potential applications in treating conditions like Alzheimer's disease, where compounds with dimethylamino ethyl or dimethylamino propyl substituents showed significant activity (Mohsen et al., 2014).

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c25-18(20-15-3-4-16-17(10-15)22-26-21-16)13-24-8-6-23(7-9-24)12-14-2-1-5-19-11-14/h1-5,10-11H,6-9,12-13H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUVUEGSYSJFNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)CC(=O)NC3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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